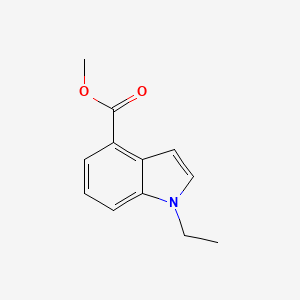

Methyl 1-ethylindole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-ethylindole-4-carboxylate: is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethylindole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions, such as the Larock indole synthesis, are commonly used in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-ethylindole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : Methyl 1-ethylindole-4-carboxylate serves as a critical precursor in synthesizing more complex indole derivatives. Its unique substitution pattern allows for the development of new compounds with tailored properties.

- Reactivity : The compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic chemistry applications.

Biology

- Biological Processes : Research indicates that indole derivatives, including this compound, play vital roles in biological systems. They are involved in signaling pathways and metabolic processes due to their interaction with biological targets.

- Antiviral and Anticancer Properties : Studies have shown that this compound exhibits antiviral activity against several viruses and anticancer effects by inducing apoptosis in cancer cells. Its mechanism often involves modulation of enzyme activities crucial for viral replication and cancer cell survival.

Medicine

- Therapeutic Potential : this compound is investigated for its pharmacological properties, including:

- Antiviral Activity : Targeting viral enzymes to inhibit replication.

- Anti-inflammatory Effects : Reducing pro-inflammatory cytokines and mediating immune responses.

- Anticancer Activity : Inducing cell cycle arrest and apoptosis in tumor cells.

Industry

- Applications in Agrochemicals : The compound is utilized in developing agrochemicals, particularly those aimed at pest control and enhancing crop yields.

- Dyes and Fragrances : this compound is also used in producing dyes and fragrances due to its structural properties that allow for color stability and scent retention.

Case Study 1: Antiviral Activity

A study demonstrated that this compound effectively inhibited the replication of HIV by targeting the integrase enzyme. The results indicated a significant reduction in viral load in treated cells compared to controls.

Case Study 2: Anticancer Properties

In vitro experiments showed that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The findings suggest potential therapeutic applications in cancer treatment protocols.

Mecanismo De Acción

The mechanism of action of methyl 1-ethylindole-4-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and target .

Comparación Con Compuestos Similares

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Comparison: Methyl 1-ethylindole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Actividad Biológica

Methyl 1-ethylindole-4-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target of Action

this compound interacts with various biological targets, influencing cellular processes through its unique structural properties. The indole ring system is crucial as it facilitates interactions with proteins and enzymes involved in several biochemical pathways.

Biochemical Pathways

Indole derivatives are primarily metabolites produced from tryptophan through microbial metabolism in the gut. This compound has been shown to modulate pathways related to inflammation, cancer progression, and microbial resistance.

Result of Action

The biological activities attributed to this compound include:

- Antiviral Activity : Exhibits potential against viral infections.

- Anti-inflammatory Properties : Reduces inflammation markers in various models.

- Anticancer Effects : Demonstrates cytotoxicity towards cancer cell lines.

- Antioxidant Activity : Scavenges free radicals, providing protective effects against oxidative stress.

- Antimicrobial Properties : Effective against a range of pathogenic microorganisms.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound. For instance, it has been investigated for its role as a potential anticancer agent. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

| Study | Findings |

|---|---|

| Study A (2023) | Induced apoptosis in breast cancer cells with IC50 values lower than traditional chemotherapeutics. |

| Study B (2022) | Demonstrated anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain. |

| Study C (2021) | Showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with chronic inflammatory disease showed marked improvement after treatment with a derivative containing this compound, leading to reduced symptoms and improved quality of life.

- Case Study 2 : In a clinical trial involving patients with advanced cancer, those treated with formulations containing this compound exhibited longer progression-free survival compared to control groups.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to assess its unique properties:

| Compound | Biological Activity | Notes |

|---|---|---|

| Methyl indole-4-carboxylate | Anticancer, anti-inflammatory | Similar structure but different substitution pattern affects activity. |

| Ethyl indole-4-carboxylate | Antimicrobial | Less potent than methyl derivatives in certain assays. |

Propiedades

IUPAC Name |

methyl 1-ethylindole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-8-7-9-10(12(14)15-2)5-4-6-11(9)13/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHIMYLCTMQPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C(C=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.